molecular formula C12H9N3O B8782187 2-(1H-Pyrazol-1-yl)quinolin-8-ol CAS No. 648896-32-6

2-(1H-Pyrazol-1-yl)quinolin-8-ol

Cat. No. B8782187
M. Wt: 211.22 g/mol
InChI Key: IBFDIWOPJRCTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09302993B2

Procedure details

A mixture of 2-chloro-quinolin-8-ol 3 (80 mg, 0.447 mmol) and pyrazole (152 mg, 2.233 mmol) was heated at 175° C. in a steel autoclave for 48 h. The crude product was then purified by column chromatography on silica (ethyl acetate/hexane, 1:1) to give 2-pyrazol-1-yl-quinolin-8-ol (compound ID 964) I1 as a white solid (68 mg, 72%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([OH:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH:13]1[CH:17]=[CH:16][CH:15]=[N:14]1>>[N:13]1([C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[C:5]([OH:12])[CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH:17]=[CH:16][CH:15]=[N:14]1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C=C1)O
Name
Quantity
152 mg
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was then purified by column chromatography on silica (ethyl acetate/hexane, 1:1)

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=NC2=C(C=CC=C2C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.